molecular formula C8H5ClN2O B8131910 6-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde

6-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B8131910
M. Wt: 180.59 g/mol
InChI Key: MDZRROOINLKPEF-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro substituent at the 6th position and an aldehyde group at the 8th position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, which can be catalyzed by transition metals or achieved through metal-free oxidation and photocatalysis . These methods allow for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, making the synthesis more efficient.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro substituent under appropriate conditions.

Major Products

    Oxidation: 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid.

    Reduction: 6-Chloroimidazo[1,2-a]pyridine-8-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but the compound’s structure allows it to engage in specific interactions that modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-6(5-12)8-10-1-2-11(8)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZRROOINLKPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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